N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Coupling with Trifluoromethylbenzamide: The final step involves coupling the quinazolinone intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the carbonyl group in the quinazolinone ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated quinazolinones.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique chemical structure and bioactivity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability, leading to prolonged biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of both the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. These features make it a valuable compound for scientific research and potential pharmaceutical development.
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide, a compound with a complex structure, belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H15F4N3O2 with a molecular weight of 441.4 g/mol. Its structure features a quinazolinone core, which is crucial for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C23H15F4N3O2 |
Molecular Weight | 441.4 g/mol |
CAS Number | 941945-65-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets. The quinazolinone moiety is known to inhibit specific kinases involved in cell signaling pathways, which are critical in cancer progression and other diseases. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy.
Anticancer Properties
Numerous studies have investigated the anticancer properties of quinazolinone derivatives, including this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited IC50 values indicating potent activity against this cell line.
- A549 (Lung Cancer) : Demonstrated similar potency, suggesting broad-spectrum anticancer effects .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in critical biological processes:
- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity has been noted, which is significant for cancer treatment strategies targeting this receptor.
- Carbonic Anhydrase : Some derivatives have shown effective inhibition against this enzyme, which plays a role in tumor growth and metastasis .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of various quinazolinone derivatives on MCF-7 and A549 cell lines. The tested compound demonstrated significant cytotoxicity comparable to established chemotherapeutics .
- Inhibition Studies : Research focused on enzyme inhibition revealed that compounds similar to this compound effectively inhibited EGFR with IC50 values as low as 0.096 μM, indicating strong potential for therapeutic use in targeted cancer therapies .
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c1-13-28-19-5-3-2-4-17(19)22(32)30(13)16-10-11-18(24)20(12-16)29-21(31)14-6-8-15(9-7-14)23(25,26)27/h2-12H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIXASZRLJFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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